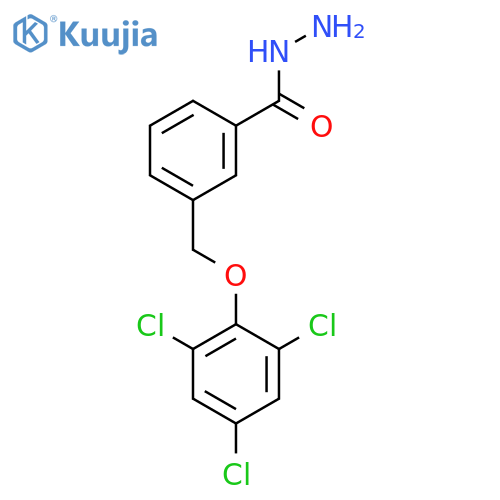

Cas no 832737-82-3 (3-(2,4,6-trichlorophenoxy)methylbenzohydrazide)

832737-82-3 structure

商品名:3-(2,4,6-trichlorophenoxy)methylbenzohydrazide

CAS番号:832737-82-3

MF:C14H11Cl3N2O2

メガワット:345.608340501785

MDL:MFCD03423094

CID:3058081

PubChem ID:7020962

3-(2,4,6-trichlorophenoxy)methylbenzohydrazide 化学的及び物理的性質

名前と識別子

-

- 3-(2,4,6-Trichloro-phenoxymethyl)-benzoic acid hydrazide

- 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide

- EN300-228815

- AKOS000305306

- HIB73782

- BBL038684

- CS-0240525

- 832737-82-3

- 3-(2,4,6-TRICHLOROPHENOXYMETHYL)BENZOHYDRAZIDE

- STK312412

- 3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide

-

- MDL: MFCD03423094

- インチ: InChI=1S/C14H11Cl3N2O2/c15-10-5-11(16)13(12(17)6-10)21-7-8-2-1-3-9(4-8)14(20)19-18/h1-6H,7,18H2,(H,19,20)

- InChIKey: FCKFXYSLOHBDLO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 343.988611Da

- どういたいしつりょう: 343.988611Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 64.4Ų

3-(2,4,6-trichlorophenoxy)methylbenzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311195-500mg |

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 95% | 500mg |

¥6692.00 | 2024-07-28 | |

| Enamine | EN300-228815-2.5g |

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 95% | 2.5g |

$499.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311195-10g |

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 95% | 10g |

¥27286.00 | 2024-07-28 | |

| Enamine | EN300-228815-0.5g |

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 95% | 0.5g |

$286.0 | 2024-06-20 | |

| abcr | AB498665-250 mg |

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 250MG |

€176.40 | 2022-03-24 | ||

| Fluorochem | 026701-1g |

3-(2,4,6-Trichloro-phenoxymethyl)-benzohydrazide |

832737-82-3 | 1g |

£144.00 | 2022-03-01 | ||

| abcr | AB498665-5 g |

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 5g |

€519.80 | 2022-03-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311195-100mg |

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 95% | 100mg |

¥3194.00 | 2024-07-28 | |

| Enamine | EN300-228815-0.05g |

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 95% | 0.05g |

$85.0 | 2024-06-20 | |

| Enamine | EN300-228815-5.0g |

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |

832737-82-3 | 95% | 5.0g |

$720.0 | 2024-06-20 |

3-(2,4,6-trichlorophenoxy)methylbenzohydrazide 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

832737-82-3 (3-(2,4,6-trichlorophenoxy)methylbenzohydrazide) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:832737-82-3)3-(2,4,6-trichlorophenoxy)methylbenzohydrazide

清らかである:99%/99%

はかる:1g/5g

価格 ($):191.0/555.0